molecular formula C9H18N2O2 B1302204 (4-Isopropyl-piperazin-1-yl)-acetic acid CAS No. 95470-68-1

(4-Isopropyl-piperazin-1-yl)-acetic acid

Cat. No. B1302204
CAS RN: 95470-68-1
M. Wt: 186.25 g/mol
InChI Key: ABCKTSYFMNBGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Isopropyl-piperazin-1-yl)-acetic acid” is an organic compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 . It is used for research purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “(4-Isopropyl-piperazin-1-yl)-acetic acid”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “(4-Isopropyl-piperazin-1-yl)-acetic acid” consists of a piperazine ring attached to an acetic acid moiety with an isopropyl group at the 4-position .

Scientific Research Applications

Application 1: Vascular Endothelial Cell Research

  • Application Summary : This compound is used to study the proton-sensing GPR4 receptor’s role in regulating the formation and permeability of vascular endothelial cells .
  • Results Summary : Activation of GPR4 by acidic pH increases actin stress fibers compared to physiological pH. VE-Cadherin protein expression is reduced on endothelial paracellular gap borders, indicating increased permeability .

Application 2: Inflammatory Response Analysis

  • Application Summary : The activation of GPR4 by acidic pH is investigated for its role in stimulating inflammatory responses in endothelial cells .
  • Results Summary : Acidosis activation of GPR4 substantially increases the expression of inflammatory genes. Treatment with GPR4 antagonist reduces the endothelial cell inflammatory response .

properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(2)11-5-3-10(4-6-11)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCKTSYFMNBGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374813
Record name [4-(Propan-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropyl-piperazin-1-yl)-acetic acid

CAS RN

95470-68-1
Record name [4-(Propan-2-yl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95470-68-1
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